molecular formula C17H19ClN2O3S B3968038 N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3968038
M. Wt: 366.9 g/mol
InChI Key: WAMYIMPOLOHQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CMPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMPF is a member of the phenylalanine-derived amino acid family and is structurally similar to other amino acid derivatives such as phenylalanine and tyrosine.

Mechanism of Action

The mechanism of action of CMPF is not fully understood, but it is believed to act on several different pathways in the body. CMPF has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It also modulates the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
CMPF has a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It also enhances mitochondrial function and increases the production of ATP, the primary energy source for cells. In animal models, CMPF has been shown to improve insulin sensitivity and glucose metabolism, suggesting that it may have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of CMPF for lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. It is also relatively stable and easy to handle in the laboratory. However, there are some limitations to its use. CMPF is a synthetic compound and may not accurately mimic the effects of naturally occurring compounds in the body. It is also relatively expensive and may not be readily available in all laboratories.

Future Directions

There are several future directions for research on CMPF. One area of interest is in the development of new drugs based on the structure of CMPF. Researchers are also investigating the potential use of CMPF in the treatment of neurodegenerative diseases and other conditions such as diabetes. In addition, there is ongoing research into the mechanisms of action of CMPF and its effects on various physiological systems in the body.
In conclusion, CMPF is a synthetic compound that has shown promise for a variety of scientific research applications. It has been shown to have neuroprotective effects, enhance cognitive function, and improve insulin sensitivity. While there are some limitations to its use, the potential benefits of CMPF make it an exciting area of research for the future.

Scientific Research Applications

CMPF has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience. CMPF has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to enhance cognitive function and memory in healthy animals.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-11-14(18)9-10-16(12)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMYIMPOLOHQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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